molecular formula C7H6Br2N2O2 B2676724 Methyl 3-amino-4,6-dibromopicolinate CAS No. 2402828-54-8

Methyl 3-amino-4,6-dibromopicolinate

Cat. No. B2676724
CAS RN: 2402828-54-8
M. Wt: 309.945
InChI Key: CIJAQTNXIMZFME-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4,6-dibromopicolinate” is a chemical compound with the molecular formula C7H6Br2N2O2 . It is related to “Methyl 6-amino-3,5-dibromopicolinate”, which has a molecular weight of 309.94 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4,6-dibromopicolinate” is characterized by the presence of two bromine atoms, one nitrogen atom, and one oxygen atom . The exact structure would require more specific information or advanced analytical techniques to determine.


Physical And Chemical Properties Analysis

“Methyl 3-amino-4,6-dibromopicolinate” is a solid at room temperature . It has a molecular weight of 294.93 . The density is predicted to be 1.928 g/cm3 . The boiling point is predicted to be 320.7°C .

Scientific Research Applications

Chemical Sensing and Material Science

One study elaborates on the remarkable difference in sensing properties of quinoline-based isomers for Al³⁺ and Zn²⁺ ions. These compounds, synthesized through Schiff-base condensation, act as dual fluorescence chemosensors. The study underscores their potential in detecting metal ions through fluorescence enhancement, which is pivotal for environmental monitoring and biochemical assays (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Pharmaceutical Chemistry and Antimicrobial Activity

Research into novel metal complexes of 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one reveals antimicrobial properties against a variety of microorganisms. These complexes show considerable activity, highlighting the potential of such compounds in developing new antimicrobial agents (Peter & Lucky, 2015).

Anticancer Research

Compounds derived from quinazoline have been studied for their potential in cancer treatment. For instance, 2,4-dihydroxyquinoline-derived dyes have been synthesized and evaluated for their DNA protection, antimicrobial, and anticancer activities. Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting their potential use in cancer therapy (Şener, Mohammed, Yerlikaya, Çelik Altunoğlu, Gür, Baloğlu, & Şener, 2018).

Biochemical Studies

The interaction of VIVO compounds with red blood cells, studied through spectroscopic and computational techniques, illustrates the potential of picolinate ligands in the management of diabetes. These findings contribute to understanding the bioavailability and mechanism of action of potential anti-diabetic drugs (Sanna, Serra, Micera, & Garribba, 2014).

Molecular Characterization and Enzymology

The molecular characterization of enzymes involved in isoquinoline alkaloid biosynthesis, such as the S-Adenosyl-l-methionine:3′-Hydroxy-N-methylcoclaurine 4′-O-Methyltransferase in Coptis japonica, provides insight into the biosynthetic pathways of pharmacologically active compounds. This research has implications for the production and synthesis of bioactive alkaloids (Morishige, Tsujita, Yamada, & Sato, 2000).

properties

IUPAC Name

methyl 3-amino-4,6-dibromopyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2N2O2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJAQTNXIMZFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Br)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4,6-dibromopicolinate

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